molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

Cat. No. B1280280
CAS RN: 42881-66-3
M. Wt: 238.08 g/mol
InChI Key: HRFFYKLVLCFCQG-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that serves as a key building block in the synthesis of various biologically active compounds. It is particularly relevant in the field of drug discovery, especially for the development of antimicrobial agents and tyrosine kinase inhibitors. The presence of bromine and methoxy groups on the quinoline ring structure allows for further functionalization and the creation of compounds with significant pharmacological properties .

Synthesis Analysis

The synthesis of 4-Bromo-6-methoxyquinoline and its derivatives can be achieved through various synthetic routes. A practical and scalable 4-step synthesis route starting from 2,4-dichloro-3-fluoroquinoline has been reported, yielding the desired product with an overall yield of 81–85% . Another approach involves the synthesis of 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene through the Skraup reaction, with the highest yield reported at 54% . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved using a rhodium-catalyzed reaction, suggesting the formation of a bromonium ylide as a key intermediate .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-methoxyquinoline derivatives has been confirmed through various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been used to determine the crystal structure, and density functional theory (DFT) calculations have been employed to predict and confirm the molecular conformation . These studies provide a deeper understanding of the electronic and spatial configuration of the molecules, which is crucial for their biological activity.

Chemical Reactions Analysis

4-Bromo-6-methoxyquinoline serves as an intermediate in the synthesis of more complex quinoline derivatives. For instance, it has been used to synthesize 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a derivative with potential anti-tuberculosis activity, through a coupling reaction . The bromine atom in the 4-position of the quinoline ring is a reactive site that can participate in various chemical reactions, enabling the introduction of additional functional groups or the formation of new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-methoxyquinoline and its derivatives are influenced by the substituents on the quinoline ring. The presence of electron-withdrawing groups such as bromine and electron-donating groups like methoxy can affect the molecule's reactivity, polarity, and overall stability. The molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT to reveal some of the physicochemical properties of these compounds . Understanding these properties is essential for optimizing the compounds for better pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Regioselective Alkoxydehalogenation

Osborne and Miller (1993) demonstrated the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, leading to the formation of 2-alkoxy-4-halogenoquinolines. This method involves bromination at the 6- and 8-positions of 2-methoxyquinoline, providing a pathway for the creation of 4-Bromo-6-methoxyquinoline derivatives (Osborne & Miller, 1993).

Synthesis for Antibiotics

Flagstad et al. (2014) presented a scalable synthesis route for 4-bromo-3-fluoro-6-methoxyquinoline. This compound is important for antimicrobial drug discovery, particularly as a building block in antibiotic synthesis. The method yields an 81–85% overall yield, indicating its efficiency and practicality for large-scale production (Flagstad et al., 2014).

Versatile Reagent in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the one-step transformation of 4-methoxyanilines into 3-bromo-6-methoxyquinolines. This process highlights the utility of 4-Bromo-6-methoxyquinoline as an intermediate in the synthesis of various substituted quinolines (Lamberth et al., 2014).

Application in Anti-TB Drug Synthesis

Tie-min (2009) synthesized a quinoline-TMC-207 derivative, highlighting its application in the development of anti-TB drugs. The synthesis from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline resulted in a yield of 73%, showcasing its potential in medicinal chemistry (Sun Tie-min, 2009).

Use in Brominating Reagents

YajimaToshikazu and MunakataKatsura (1977) synthesized 4-bromoquinolines from methoxyquinolines using a new brominating reagent, PBr3-DMF. This indicates the role of 4-Bromo-6-methoxyquinoline in the development of new bromination techniques and reagents (YajimaToshikazu & MunakataKatsura, 1977).

Safety And Hazards

4-Bromo-6-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFYKLVLCFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457304
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxyquinoline

CAS RN

42881-66-3
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42881-66-3
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxy-6-methoxyquinoline (1.20 g, 70.5 mmole) in DMF (60 mL) at RT was added PBr3 (8.0 mL, 84.6 mmole) dropwise. After 2 h, the reaction contents were poured onto H2O (300 mL) and the product filtered and washed with H2O to give, after drying under high vacuum, the title compound (14.3 g, 87%) as a light yellow solid: LC-MS (ES) m/e 233 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This was prepared by heating 6-methoxy-quinolin-4-ol (1 g) and phosphorus oxybromide (5 g) in chloroform (40 ml) under reflux for 18 hours. The mixture was cooled, basified with sodium bicarbonate, extracted with 5% methanol-chloroform, and dried (sodium sulfate). The product was chromatographed on silica gel (2-5% methanol-dichloromethane) to afford a solid (0.68 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SE Reddy - 2005 - search.proquest.com
… II) 4-Bromo-6-methoxyquinoline was synthesized2’ 3 in quantitative yield in 3 steps. The second step in the synthesis involved the use of Dowtherm A, a high boiling liquid, as a heat …
Number of citations: 2 search.proquest.com
L Li, HF Yang, QH Ding, K Wei, YR Yang - Organic Letters, 2023 - ACS Publications
… Inspired by this method, we report herein its first utilization in natural product total synthesis through realizing the coupling of 4-bromo-quinoline or 4-bromo-6-methoxyquinoline with …
Number of citations: 1 pubs.acs.org
AC Bissember, MG Banwell - Organic Preparations and …, 2008 - Taylor & Francis
… 4-Iodo-6-methoxyquinoline (6),- Acetic anhydride (300 pL, 3.15 mmol) was added to a magnetically stirred suspension of 4-bromo-6-methoxyquinoline (5) (300 mg, 1.26 mmol) and …
Number of citations: 1 www.tandfonline.com
G Grethe, HL Lee, T Mitt… - Journal of the American …, 1978 - ACS Publications
… Both methods utilize as the aromatic reactant 6-methoxy-4quinolyllithium4 (2) which was prepared by halogen-metal exchange from 4-bromo-6-methoxyquinoline and rc-butyllithium in …
Number of citations: 44 pubs.acs.org
M Tukulula, S Little, J Gut, PJ Rosenthal, B Wan… - European journal of …, 2012 - Elsevier
… Preparation of 4.8 (Scheme 1) commenced with the four-step synthesis of 4-bromo-6-methoxyquinoline (4.7) according to the procedure described by Daines et al. [18]. Treatment of 4.7…
Number of citations: 43 www.sciencedirect.com
J Mao, H Yuan, Y Wang, B Wan, M Pieroni… - Journal of medicinal …, 2009 - ACS Publications
Both in vitro and in vivo metabolism studies suggested that 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester (compound 3) with previously …
Number of citations: 119 pubs.acs.org
GK Friestad, A Ji, CS Korapala, J Qin - Organic & biomolecular …, 2011 - pubs.rsc.org
… First, the 6-methoxyquinoline would need to be introduced during a later stage in the synthesis, perhaps using an organometallic reagent prepared from 4-bromo-6-methoxyquinoline, …
Number of citations: 19 pubs.rsc.org
L Li - 2019 - search.proquest.com
Multidrug-resistant bacteria (MDR) have become one of the greatest threats to human beings. Regardless of the mechanism of action involved, resistance has eventually developed …
Number of citations: 1 search.proquest.com
AC Breman, A Ruiz‐Olalla… - European Journal of …, 2014 - Wiley Online Library
… -yl]prop-1-yn-1-yl}-6-methoxyquinoline (29): According to the general procedure for Sonogashira coupling, alkyne 15 (252 mg, 1.0 mmol) was treated with 4-bromo-6-methoxyquinoline (…
GK Friestad, A Ji, J Baltrusaitis… - The Journal of Organic …, 2012 - ACS Publications
… Aware that an organolithium reagent had previously been prepared by metal–halogen exchange of 4-bromo-6-methoxyquinoline (20, X = Br), (52) we envisaged metal-mediated …
Number of citations: 34 pubs.acs.org

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